molecular formula C13H18N2O3 B1334494 Benzyl N-[(propylcarbamoyl)methyl]carbamate CAS No. 21855-74-3

Benzyl N-[(propylcarbamoyl)methyl]carbamate

Cat. No.: B1334494
CAS No.: 21855-74-3
M. Wt: 250.29 g/mol
InChI Key: QMBZADXMDCJNAR-UHFFFAOYSA-N
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Description

Benzyl N-[(propylcarbamoyl)methyl]carbamate is a chemical compound with the molecular formula C13H18N2O3. It is a carbamate derivative, which is often used in organic synthesis and various industrial applications. This compound is known for its role as a protecting group for amines, which can be installed and removed under relatively mild conditions .

Scientific Research Applications

Benzyl N-[(propylcarbamoyl)methyl]carbamate is widely used in scientific research, particularly in the fields of:

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl N-[(propylcarbamoyl)methyl]carbamate can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with N-(propylcarbamoyl)methylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-[(propylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Benzyl carbamate
  • Propyl carbamate
  • Methyl carbamate

Comparison: Benzyl N-[(propylcarbamoyl)methyl]carbamate is unique due to its dual protecting groups, which provide enhanced stability and selectivity in synthetic reactions. Compared to other carbamates, it offers a balance between stability and ease of removal, making it a versatile choice for protecting amines in complex organic syntheses .

Properties

IUPAC Name

benzyl N-[2-oxo-2-(propylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-2-8-14-12(16)9-15-13(17)18-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBZADXMDCJNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40398397
Record name Benzyl N-[(propylcarbamoyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21855-74-3
Record name Benzyl N-[(propylcarbamoyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40398397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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